molecular formula C16H21NO5 B7989557 Benzyl 2-((ethoxycarbonyl)methyl)morpholine-4-carboxylate

Benzyl 2-((ethoxycarbonyl)methyl)morpholine-4-carboxylate

Cat. No.: B7989557
M. Wt: 307.34 g/mol
InChI Key: WMOMMPYQGPFAAR-UHFFFAOYSA-N
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Description

Benzyl 2-((ethoxycarbonyl)methyl)morpholine-4-carboxylate is a morpholine-derived compound featuring two key substituents:

  • Position 2: An ethoxycarbonylmethyl group (-CH2-C(=O)-OCH2CH3), introducing ester functionality.
  • Position 4: A benzyl carboxylate group (-O-C(=O)-OCH2C6H5), providing steric bulk and aromatic character.

This compound serves as a versatile intermediate in organic synthesis, particularly in drug development, where its ester groups can be hydrolyzed or modified for further functionalization. Its molecular formula is C15H21NO6 (theoretical molecular weight: 311.33 g/mol), though experimental validation is required for precise characterization.

Properties

IUPAC Name

benzyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-2-20-15(18)10-14-11-17(8-9-21-14)16(19)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOMMPYQGPFAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCO1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-((ethoxycarbonyl)methyl)morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the morpholine ring and the introduction of the ethoxycarbonyl and benzyl groups. The compound is synthesized through a multi-step reaction involving the use of various reagents and conditions to achieve the desired structure.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of ethyl derivatives were screened against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateE. coli, S. aureus10-50 µg/mL
This compoundPseudomonas aeruginosa, Klebsiella pneumoniae20-40 µg/mL

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that derivatives with similar structural motifs can inhibit tubulin polymerization, which is critical for cancer cell division. For example, derivatives showed IC50 values ranging from 0.29 to 9.48 µM against various cancer cell lines such as MCF-7 and HeLa .

Table 2: Anticancer Activity of Structural Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundMCF-74.04
Ethoxycarbonyl derivativeHeLa9.48
Other related compoundsHCT11619.3

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in cell division and microbial growth. For instance, it may interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells . Additionally, its antibacterial effects are likely due to disruption of bacterial cell wall synthesis.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized compounds against a panel of pathogens, revealing that several derivatives displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that certain derivatives led to apoptosis in cancer cells through mechanisms involving tubulin disruption and subsequent mitotic failure .

Comparison with Similar Compounds

Ethyl 4-Benzylmorpholine-2-carboxylate

  • Structure : Simpler ethyl carboxylate at position 2 and benzyl at position 4.
  • Key Differences :
    • Lower molecular weight (249.3 g/mol ) due to smaller substituents.
    • Reduced steric hindrance compared to the ethoxycarbonylmethyl group in the target compound.

Benzyl 2-(Aminomethyl)morpholine-4-carboxylate

  • Structure: Aminomethyl group at position 2 enhances nucleophilicity.
  • Higher solubility in polar solvents (e.g., methanol, water with acid/base).
  • Applications : Ideal for peptide synthesis or as a precursor for amide/urea formation.

Benzyl 2-[(Chlorosulfonyl)methyl]morpholine-4-carboxylate

  • Structure : Chlorosulfonylmethyl group introduces electrophilicity.
  • Key Differences: Sulfonyl chloride functionality (C13H16ClNO5S) enables rapid nucleophilic substitution. Higher molecular weight (333.52 g/mol) and reactivity necessitate careful handling.
  • Applications : Critical for synthesizing sulfonamides, a class of compounds with broad pharmacological activity.

Research Findings and Functional Insights

  • Target Compound :
    • The ethoxycarbonylmethyl group balances reactivity and stability, making it suitable for stepwise synthesis. Hydrolysis under acidic/basic conditions yields carboxylic acids for further coupling .
  • Aminomethyl Analogue : Demonstrated utility in forming Schiff bases with aldehydes, highlighting its role in dynamic combinatorial chemistry.
  • Chlorosulfonyl Analogue :
    • Reacts efficiently with amines to generate sulfonamides, a reaction leveraged in protease inhibitor development .

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